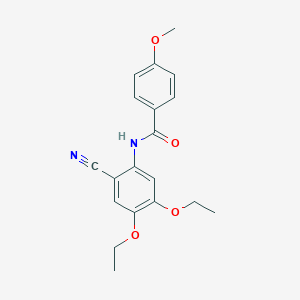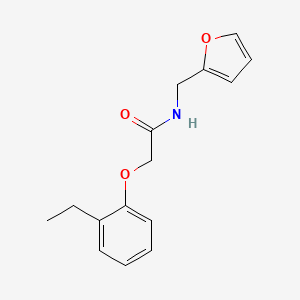
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the progression of the cell cycle from G1 to S phase.
科学的研究の応用
Spectroscopic and Molecular Structure Investigation
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide (SMS) has been extensively studied for its molecular structure and spectroscopic properties. Research involving experimental and theoretical methods, including DFT/B3LYP and HF methods, has revealed insights into the molecule's stability, electronic structures, and intramolecular interactions. Such studies are crucial for understanding the molecular behavior and potential applications in various fields, including materials science and pharmaceuticals (Mansour & Ghani, 2013).
Synthesis and Biological Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, research involving the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety has shown potential in antimicrobial applications. This includes studies on antimycobacterial activity, which is crucial in the context of antibiotic resistance and infectious disease treatment (Ghorab et al., 2017).
Computational Study and Interaction with Proteins
Computational studies have been conducted to understand the interaction of this compound derivatives with proteins. This includes molecular dynamics simulations and analyses of molecular electrostatic potential, which are essential for drug design and understanding the interaction of molecules with biological targets (Murthy et al., 2018).
Corrosion Inhibition Properties
Research into the corrosion inhibition properties of derivatives of this compound has revealed their potential applications in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in preventing the corrosion of metals like iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Spectroscopic Analysis of Dimers
Spectroscopic analysis of dimers involving this compound has provided insights into the intermolecular interactions and binding energies. Such studies are important for the development of new materials and understanding the behavior of molecular complexes (Karakaya et al., 2015).
Enzyme Inhibitory Studies
Enzyme inhibitory studies involving derivatives of this compound have been conducted to explore their therapeutic potential. For instance, studies on acetylcholinesterase inhibition are significant for developing treatments for conditions like Alzheimer’s disease (Abbasi et al., 2018).
Antiviral and Antifungal Activities
Compounds derived from this compound have shown potential in antiviral and antifungal applications. Studies on their structure-activity relationships have contributed to the development of new antiviral and antifungal agents (Brzozowski & Sa̧czewski, 2007).
Gene Expression Relationship Studies
Gene expression relationship studies involving sulfonamide derivatives have been important in understanding the pharmacophore structure and drug-sensitive cellular pathways. This research is significant for the development of novel oncology drugs and understanding their mechanism of action (Owa et al., 2002).
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-10(2)15-13(14-9)16-20(17,18)12-6-4-11(19-3)5-7-12/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOQMBOSAFDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)


![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)



![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)
